N-(4-chlorophenyl)-2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetamide
Overview
Description
N-(4-chlorophenyl)-2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetamide, also known as CCT137690, is a small molecule inhibitor that has shown promising results in cancer research. It belongs to the class of triazine-based compounds and has been found to inhibit the growth of cancer cells by targeting cell division and DNA replication.
Mechanism of Action
N-(4-chlorophenyl)-2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetamide targets the enzyme Mps1, which is involved in cell division and DNA replication. By inhibiting Mps1, N-(4-chlorophenyl)-2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetamide prevents the proper alignment of chromosomes during cell division, leading to cell death. It has also been found to induce DNA damage, which further contributes to its anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that N-(4-chlorophenyl)-2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetamide has low toxicity in non-cancerous cells, indicating a high degree of selectivity for cancer cells. It has also been found to inhibit the growth of cancer cells in animal models, suggesting its potential use in vivo. However, further studies are needed to determine the optimal dosage and administration of N-(4-chlorophenyl)-2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetamide.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chlorophenyl)-2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetamide is its specificity for Mps1, which makes it a valuable tool for studying the role of this enzyme in cell division and DNA replication. Additionally, its low toxicity in non-cancerous cells makes it a safer alternative to other chemotherapeutic agents. However, one limitation is the complexity of its synthesis, which may limit its availability for research purposes.
Future Directions
There are several potential future directions for research on N-(4-chlorophenyl)-2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetamide. One area of interest is its use in combination with other chemotherapeutic agents, as it has been shown to enhance the efficacy of these drugs. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-chlorophenyl)-2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetamide in vivo. Another area of interest is the development of more efficient synthesis methods to increase the availability of this compound for research purposes.
Scientific Research Applications
N-(4-chlorophenyl)-2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to be effective in combination with other chemotherapeutic agents, such as paclitaxel and cisplatin. Additionally, N-(4-chlorophenyl)-2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6OS/c22-16-7-9-17(10-8-16)23-18(29)15-30-21-25-19(27-11-3-1-4-12-27)24-20(26-21)28-13-5-2-6-14-28/h7-10H,1-6,11-15H2,(H,23,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGDEXJXLDROIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl}acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.